4-Ethoxy-8-methoxyfuro[2,3-B]quinoline
Description
4-Ethoxy-8-methoxyfuro[2,3-B]quinoline is a heterocyclic compound featuring a fused furoquinoline core with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) substituents at the 4- and 8-positions, respectively. These compounds are often investigated for their biological activities, including anticancer, antimicrobial, and antifeedant properties .
Properties
CAS No. |
105988-99-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-ethoxy-8-methoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H13NO3/c1-3-17-13-9-5-4-6-11(16-2)12(9)15-14-10(13)7-8-18-14/h4-8H,3H2,1-2H3 |
InChI Key |
WOJHWCSDXFDSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=COC2=NC3=C1C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethoxy and methoxy substituents on a quinoline backbone, followed by cyclization to form the furoquinoline structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-8-methoxyfuro[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrofuroquinoline derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline, as effective antimalarial agents. Research indicates that compounds structurally related to quinolines exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria.
- Mechanism of Action : The mechanism involves the inhibition of mitochondrial function in the parasite, leading to its death. The compound's structural modifications enhance its potency against drug-resistant strains of malaria .
- Case Study : In a study involving several quinoline derivatives, a compound similar to 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline was shown to have low nanomolar IC50 values against multidrug-resistant strains, indicating its potential for further development into a therapeutic agent .
Anticancer Properties
The anticancer potential of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline has also been investigated. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Biological Activity : Research has demonstrated that derivatives with similar structures can significantly affect various cancer cell lines, including breast and lung adenocarcinoma cells. The presence of specific functional groups enhances their interaction with cellular targets involved in cancer progression .
- Experimental Results : A study reported that certain quinoline derivatives showed comparable efficacy to established chemotherapeutic agents like cisplatin in inhibiting tumor growth while exhibiting lower toxicity towards normal cells .
Antibacterial and Antifungal Effects
In addition to antimalarial and anticancer properties, 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline has shown antibacterial and antifungal activities.
- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis in fungi, leading to cell death.
- Research Findings : A comprehensive study on various quinoline derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness varied based on structural modifications, with some compounds demonstrating enhanced potency against resistant strains .
Other Pharmacological Applications
Beyond the primary applications mentioned above, 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline may possess additional pharmacological properties.
- Antiviral Activity : Preliminary studies suggest that certain quinoline derivatives can inhibit viral replication in vitro, making them candidates for antiviral drug development.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects of quinolines against neurodegenerative diseases due to their antioxidant properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related furoquinoline derivatives and their substituents:
Cytotoxic and Anticancer Effects
Antimicrobial and Antifeedant Activities
- Dictamnine (4-Methoxy) : Demonstrates 62% antifeedant activity against Spodoptera litura larvae .
- 4,8-Dimethoxy Derivatives : Exhibit broad-spectrum antimicrobial effects, though specific data for the ethoxy analog are unavailable .
Physicochemical Properties
- Planarity and Crystal Packing: The furoquinoline core is nearly planar (mean deviation: 0.006 Å). Methoxy groups align coplanar with the ring, while ethoxy may introduce steric hindrance, affecting crystallinity .
Biological Activity
4-Ethoxy-8-methoxyfuro[2,3-B]quinoline is a synthetic compound belonging to the furoquinoline class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article will explore the biological activity of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline, supported by data tables, case studies, and detailed research findings.
The chemical structure of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 243.0872 g/mol
- Canonical SMILES : CCOC1=C(C(=CC2=C1C(=O)C(=C2O)OC)C(=N)N)O
This compound is characterized by a fused ring system that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline has been evaluated for anti-inflammatory effects. In vivo studies demonstrated a significant reduction in inflammation markers in models of induced paw edema:
These results suggest that the compound may act through inhibition of pro-inflammatory cytokines and mediators.
Mechanistic Insights
The biological activity of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline can be attributed to its ability to interact with various molecular targets:
- Inhibition of LOX : The compound has been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes and cancer progression .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their overall therapeutic effects .
Study 1: Anticancer Efficacy in Murine Models
A study conducted by researchers involved administering varying doses of 4-Ethoxy-8-methoxyfuro[2,3-B]quinoline to mice implanted with B16 melanoma tumors. The results indicated a significant increase in survival rates and tumor growth inhibition compared to control groups:
- Survival Rate Increase : Up to 40% with optimal dosing.
- Tumor Growth Inhibition : T/C ratio improved significantly with treatment.
Study 2: Anti-inflammatory Effects in Rodent Models
A separate investigation assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema models. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in edema:
- Significant Reduction at 40 mg/kg : Comparable to standard anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
